molecular formula C6H4BrClN2OS B1315588 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- CAS No. 79686-05-8

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)-

Cat. No.: B1315588
CAS No.: 79686-05-8
M. Wt: 267.53 g/mol
InChI Key: FGOSWVRSJHWYMH-UHFFFAOYSA-N
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Description

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- is a chemical compound with the molecular formula C6H4BrClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and a carbonyl chloride group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- typically involves the following steps:

    Thiomethylation: The addition of a methylthio group at the 2nd position.

These reactions are carried out under controlled conditions to ensure the correct substitution pattern on the pyrimidine ring. Specific reagents and catalysts are used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- involves large-scale chemical reactors where the above-mentioned reactions are optimized for yield and purity. The process may include steps such as:

    Purification: Using techniques like recrystallization or chromatography to isolate the desired product.

    Quality Control: Ensuring the final product meets the required specifications for industrial or research use.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or methylthio groups can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or methylthio groups.

Scientific Research Applications

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, forming covalent bonds with proteins or other biomolecules. This reactivity can be harnessed in various applications, such as drug development, where the compound can modify biological targets to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)-5-pyrimidinecarbonyl chloride
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOSWVRSJHWYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554297
Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79686-05-8
Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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